molecular formula C8H11ClN2O3S B13011435 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid

Cat. No.: B13011435
M. Wt: 250.70 g/mol
InChI Key: NNKIILIFOBUGIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
  • 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
  • 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid

Uniqueness

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

IUPAC Name

5-chloro-4-(propan-2-ylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H11ClN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

NNKIILIFOBUGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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